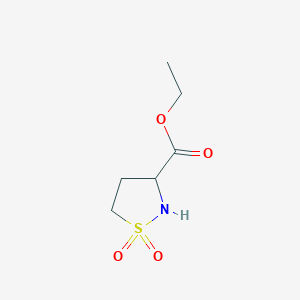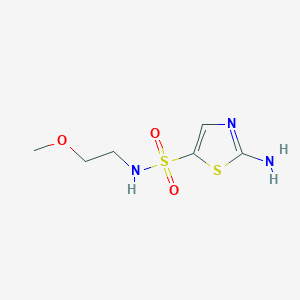
2-氨基-N-(2-甲氧基乙基)噻唑-5-磺酰胺
描述
2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C6H11N3O3S2 and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
包括 2-氨基-N-(2-甲氧基乙基)噻唑-5-磺酰胺在内的 2-氨基噻唑衍生物已在抗癌药物发现中展现出巨大潜力 . 它们已被发现对多种人类癌细胞系(如乳腺癌、白血病、肺癌、结肠癌、中枢神经系统肿瘤、黑色素瘤、卵巢癌、肾癌和前列腺癌)表现出强效且选择性的纳摩尔抑制活性 . 这些小分子抗肿瘤药物的开发可以降低耐药性并减少不良副作用 .
抗病毒应用
包括 2-氨基噻唑化合物在内的噻唑衍生物已被发现具有抗病毒特性 . 这使得它们成为开发新型抗病毒药物的潜在候选药物。
抗菌应用
2-氨基噻唑衍生物已被发现表现出抗菌活性 . 这表明它们可用于开发新型抗菌剂。
抗真菌应用
2-氨基噻唑衍生物也被发现具有抗真菌特性 . 这使得它们成为开发新型抗真菌药物的潜在候选药物。
抗惊厥应用
噻唑衍生物已被发现具有抗惊厥特性 . 这表明它们可用于开发新型抗惊厥药物。
抗糖尿病应用
2-氨基噻唑衍生物已被发现表现出抗糖尿病特性 . 这表明它们可用于开发新型抗糖尿病药物。
降压应用
噻唑衍生物已被发现具有降压特性 . 这表明它们可用于开发新型降压药物。
抗炎应用
2-氨基噻唑衍生物已被发现表现出抗炎特性 . 这表明它们可用于开发新型抗炎药物。
总之,“2-氨基-N-(2-甲氧基乙基)噻唑-5-磺酰胺”及其衍生物在科学研究中具有广泛的潜在应用,特别是在药物化学领域。 这些化合物可用于开发治疗多种疾病的新型药物 .
作用机制
Target of Action
It is known that 2-aminothiazole derivatives have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole derivatives have shown inhibitory activity against bcr-abl and hdac1 . This suggests that 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide may interact with these targets, leading to changes in their function.
Biochemical Pathways
It is known that 2-aminothiazole derivatives have shown inhibitory activity against bcr-abl and hdac1 . This suggests that 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide may affect the pathways associated with these targets, leading to downstream effects.
Result of Action
It is known that 2-aminothiazole derivatives have shown potent antiproliferative activities against human leukemia cell line k562 and prostate cancer cell line du145 . This suggests that 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide may have similar effects.
生化分析
Biochemical Properties
2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs) and kinases . These interactions can lead to changes in gene expression and cellular signaling pathways. The compound’s sulfonamide group is known to form strong hydrogen bonds with enzyme active sites, enhancing its inhibitory effects .
Cellular Effects
The effects of 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide on cells are profound. It has been observed to inhibit the proliferation of various cancer cell lines, including breast, leukemia, and prostate cancer cells . This compound influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, it affects gene expression by inhibiting HDACs, leading to changes in the acetylation status of histones and altering the transcription of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as HDACs and kinases, inhibiting their activity . This binding is facilitated by the compound’s sulfonamide group, which forms hydrogen bonds with the enzyme’s active site residues . The inhibition of HDACs leads to increased acetylation of histones, resulting in changes in chromatin structure and gene expression . Additionally, the compound’s interaction with kinases disrupts key signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against target enzymes . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have demonstrated that continuous treatment with the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its intracellular accumulation and distribution . Additionally, the compound’s sulfonamide group facilitates its binding to plasma proteins, influencing its bioavailability and distribution in tissues .
Subcellular Localization
The subcellular localization of 2-amino-N-(2-methoxyethyl)thiazole-5-sulfonamide is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it interacts with HDACs and affects gene expression . Additionally, it can be found in the cytoplasm, where it interacts with kinases and modulates signaling pathways . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
属性
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S2/c1-12-3-2-9-14(10,11)5-4-8-6(7)13-5/h4,9H,2-3H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKHFVFXXIGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


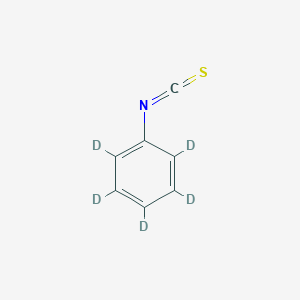
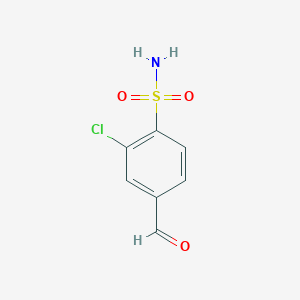

![4-[(2,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489427.png)

![1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1489429.png)
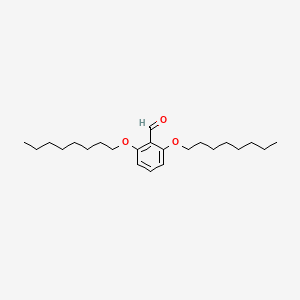
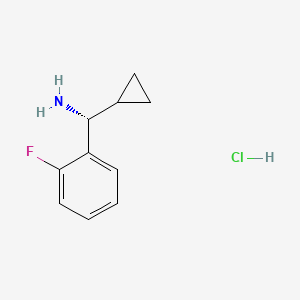
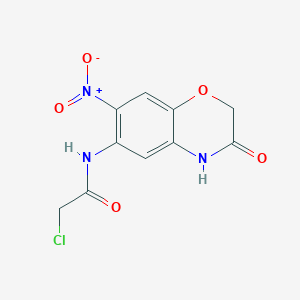
![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)
![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)
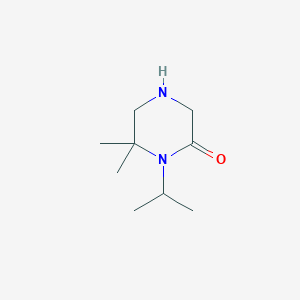
![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)
